molecular formula C12H9ClN4OS B2765272 6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 877630-72-3

6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2765272
CAS No.: 877630-72-3
M. Wt: 292.74
InChI Key: CZCOIJUNGPPGLD-UHFFFAOYSA-N
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Description

“6-((4-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C12H9ClN4OS and a molecular weight of 292.74. It belongs to the class of pyrimidines, which are heterocyclic compounds that play a crucial role in biological processes .


Synthesis Analysis

The synthesis of similar compounds often involves the construction of heterocyclic hybrids bearing the moieties of thieno[2,3-d]pyrimidine . The pivotal intermediate is typically a carboxylic acid, which is condensed with ortho-phenylenediamine to prepare the hybrid molecule. This molecule is then alkylated with aryl/hetaryl chloroacetamides and benzyl chloride to produce a series of S-alkyl derivatives .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research has been conducted on the synthesis of new derivatives, including 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives, which have shown cytotoxic activities against cancerous cell lines such as HepG2 (human liver cancer) and MDA-MB-231 (human breast cancer). These studies also involve quantum chemical calculations to understand the molecular properties of these compounds (Kökbudak et al., 2020).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These compounds have shown significant activity against cancer cell lines and 5-lipoxygenase, indicating their potential as therapeutic agents (Rahmouni et al., 2016).

Adenosine Receptor Affinity

Studies on pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine have revealed their affinity for A1 adenosine receptors, showing potential for developing adenosine receptor modulators with therapeutic applications (Harden et al., 1991).

Herbicidal Activity

Research into pyrazolo[3,4-d]pyrimidine-4-one derivatives has also shown that some compounds exhibit good inhibition activities against agricultural pests like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass), suggesting their potential as herbicides (Luo et al., 2017).

Antimicrobial Activities

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and tested for antimicrobial activities against various bacterial and fungal strains. Some derivatives exhibited moderate to outstanding antimicrobial activity, making them candidates for further investigation as antimicrobial agents (El-sayed et al., 2017).

Future Directions

The future directions in the research of pyrimidines involve the discovery of new therapeutic potentials. Pyrimidines and their analogs have demonstrated various biological activities, making them significant in the pathophysiology of diseases . Further modification of these structures is aimed at the development of promising therapeutic agents .

Properties

IUPAC Name

6-[(4-chlorophenyl)methylsulfanyl]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c13-8-3-1-7(2-4-8)6-19-12-15-10-9(5-14-17-10)11(18)16-12/h1-5H,6H2,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCOIJUNGPPGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC3=C(C=NN3)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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